3-(Thiophen-2-yl)-1-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea
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Overview
Description
3-(Thiophen-2-yl)-1-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea is a complex organic compound featuring a urea moiety linked to a pyrrolidine ring and two thiophene groups. Thiophene is a sulfur-containing heterocycle known for its aromatic properties and is widely used in organic synthesis and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Thiophen-2-yl)-1-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea typically involves the following steps:
Formation of the Pyrrolidine Intermediate: The pyrrolidine ring is synthesized through a cyclization reaction involving a suitable amine and an aldehyde or ketone.
Attachment of Thiophene Groups: The thiophene groups are introduced via a substitution reaction, often using thiophene derivatives and appropriate catalysts.
Urea Formation: The final step involves the reaction of the pyrrolidine-thiophene intermediate with an isocyanate or a urea derivative under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal catalysts, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(Thiophen-2-yl)-1-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the urea or pyrrolidine moieties.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., bromine) or organometallic compounds (e.g., Grignard reagents) are employed.
Major Products
Oxidation: Sulfoxides or sulfones of the thiophene rings.
Reduction: Modified urea or pyrrolidine derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
3-(Thiophen-2-yl)-1-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and conductive polymers.
Mechanism of Action
The mechanism of action of 3-(Thiophen-2-yl)-1-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s thiophene rings and urea moiety enable it to form hydrogen bonds and π-π interactions with target molecules, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(Thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-one: Another thiophene-containing compound with antifungal activity.
3-(Thiophen/thiazole-2-ylthio)pyridine: Known for its anticancer properties.
Uniqueness
3-(Thiophen-2-yl)-1-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea is unique due to its combination of a urea moiety with a pyrrolidine ring and two thiophene groups, providing a distinct set of chemical and biological properties not found in other similar compounds.
Properties
IUPAC Name |
1-thiophen-2-yl-3-[1-(thiophen-3-ylmethyl)pyrrolidin-3-yl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3OS2/c18-14(16-13-2-1-6-20-13)15-12-3-5-17(9-12)8-11-4-7-19-10-11/h1-2,4,6-7,10,12H,3,5,8-9H2,(H2,15,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACVQQCRHQJYZLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)NC2=CC=CS2)CC3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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